molecular formula C21H17N3O2 B1194122 6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone

6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone

Cat. No. B1194122
M. Wt: 343.4 g/mol
InChI Key: XXDWHCBZRZWMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone is a member of quinazolines.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Spectral Properties : A study conducted by Hens et al. (2013) explored the synthesis of mononuclear Zn(ii) complexes, including one derived from a ligand closely related to the compound . The study emphasized the ligand's strong binding ability and significant enhancement of fluorescence intensity upon complexation with Zn(2+) ions. This indicates potential applications in sensing technologies (Hens, Mondal, & Rajak, 2013).

  • Crystal Structure Analysis : The crystal structures of derivatives of the compound, highlighting the quinoid tautomeric form of the salicylidene fragment, were determined by Chumakov et al. (2006). This structural analysis provides essential insights into the compound's chemical properties and potential reactivity (Chumakov, Tzapkov, Bocelli, Antosyak, & Gulya, 2006).

Application in Antitumor Activities

Chemical Reactions and Modifications

  • Thermal Electrochemical Spirocyclization : Kobayashi et al. (1994) explored a novel synthetic route to trifluoromethylated spirodiazacarbocycles, involving p-benzoquinone imines, which are structurally related to the compound . This research contributes to the understanding of potential synthetic pathways and transformations of similar compounds (Kobayashi, Uneyama, Hamada, & Kashino, 1994).

  • Novel Synthesis Routes : Baxter and Phillips (1974) investigated the synthesis and reactions of a closely related quinone, revealing important information about the reactivity and potential chemical transformations of similar compounds (Baxter & Phillips, 1974).

properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

2-[4-(2-methoxyanilino)quinazolin-2-yl]phenol

InChI

InChI=1S/C21H17N3O2/c1-26-19-13-7-5-11-17(19)23-20-14-8-2-4-10-16(14)22-21(24-20)15-9-3-6-12-18(15)25/h2-13,25H,1H3,(H,22,23,24)

InChI Key

XXDWHCBZRZWMFZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
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6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
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6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 4
6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 5
6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 6
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6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone

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